molecular formula C5H4ClFN2 B2633294 2-Chloro-5-(fluoromethyl)pyrimidine CAS No. 1334418-81-3

2-Chloro-5-(fluoromethyl)pyrimidine

Cat. No.: B2633294
CAS No.: 1334418-81-3
M. Wt: 146.55
InChI Key: ZWDSCSUUXNQANL-UHFFFAOYSA-N
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Description

2-Chloro-5-(fluoromethyl)pyrimidine is an organic compound with the molecular formula C5H3ClFN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(fluoromethyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 2-chloro-5-methylpyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(fluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and bases like potassium carbonate.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid, and a base such as potassium phosphate.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(fluoromethyl)pyrimidine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. The fluoromethyl group enhances the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(fluoromethyl)pyrimidine is unique due to the presence of both chlorine and fluoromethyl groups, which confer distinct chemical properties. The fluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug design .

Biological Activity

2-Chloro-5-(fluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound has the molecular formula C5H4ClFN2C_5H_4ClFN_2 and is characterized by the presence of a chloro and a fluoromethyl group on the pyrimidine ring. Its synthesis typically involves reactions that introduce these substituents onto the pyrimidine scaffold, often using chlorination and fluorination techniques to achieve the desired functionalization.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. For instance, compounds structurally related to this pyrimidine have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs. The IC50 values for various derivatives in inhibiting COX-2 activity were reported around 0.04μmol0.04\,\mu mol, comparable to celecoxib, a well-known anti-inflammatory medication .

Table 1: Inhibition of COX Enzymes by Pyrimidine Derivatives

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
This compoundTBDTBD

2. Antibacterial Activity

The compound has also been investigated for its antibacterial properties. Analogues of pyrimidines have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The mechanism of action often involves interference with bacterial efflux mechanisms, enhancing the compound's effectiveness against resistant strains .

3. Anticancer Potential

Pyrimidine derivatives are known for their anticancer activity as well. Research indicates that certain modifications in the pyrimidine structure can lead to enhanced cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have exhibited significant cytotoxicity in vitro, suggesting potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like chloro or fluoromethyl at specific positions on the pyrimidine ring can enhance biological activity by altering electronic properties and steric factors.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on ActivityReference
Chloro GroupIncreases COX-2 selectivity
Fluoromethyl GroupEnhances antibacterial activity

Case Studies

  • Anti-inflammatory Study : A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Results indicated that compounds with similar structures to this compound showed comparable efficacy to established anti-inflammatory drugs like indomethacin .
  • Antibacterial Evaluation : Another study focused on the antibacterial properties of pyrimidines against MRSA strains, revealing that modifications in the pyrimidine structure significantly improved potency and reduced resistance mechanisms .

Properties

IUPAC Name

2-chloro-5-(fluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDSCSUUXNQANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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